
N,N,N-Triethylpropan-1-aminium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethylpropan-1-aminium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a perchlorate anion and a quaternary ammonium cation. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylpropan-1-aminium perchlorate typically involves the reaction of triethylamine with 1-chloropropane to form N,N,N-Triethylpropan-1-aminium chloride. This intermediate is then reacted with perchloric acid to yield the final product, this compound. The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve high efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triethylpropan-1-aminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where the perchlorate anion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized forms of the compound, while substitution reactions result in the formation of new quaternary ammonium salts with different anions .
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethylpropan-1-aminium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Wirkmechanismus
The mechanism of action of N,N,N-Triethylpropan-1-aminium perchlorate involves its interaction with molecular targets and pathways. The compound can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction. It may also interact with biological molecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N,N-Triethylpropan-1-aminium perchlorate include other quaternary ammonium salts such as:
- N,N,N-Trimethylpropan-1-aminium chloride
- N,N,N-Triethylbutan-1-aminium perchlorate
- N,N,N-Triethylpropan-1-aminium bromide
Uniqueness
This compound is unique due to its specific combination of the triethylammonium cation and the perchlorate anion. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
99051-44-2 |
|---|---|
Molekularformel |
C9H22ClNO4 |
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
triethyl(propyl)azanium;perchlorate |
InChI |
InChI=1S/C9H22N.ClHO4/c1-5-9-10(6-2,7-3)8-4;2-1(3,4)5/h5-9H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
JZGLWTZVDHCKKH-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](CC)(CC)CC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


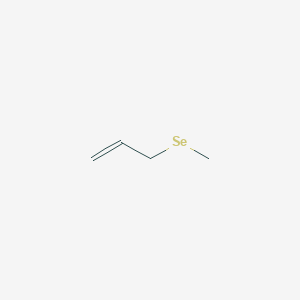
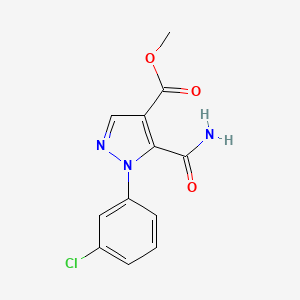
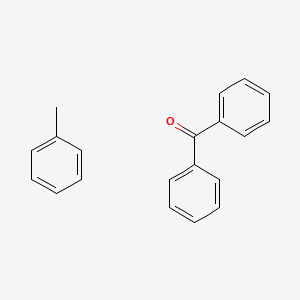
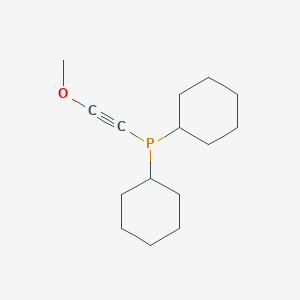

![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
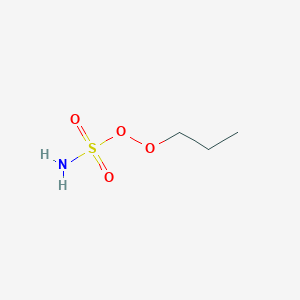
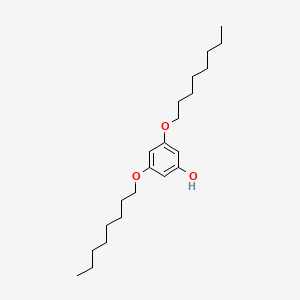
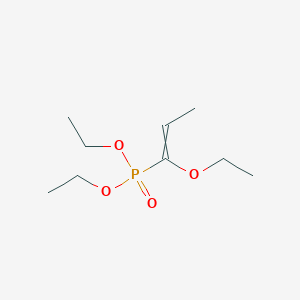
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
